5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
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Overview
Description
. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with methoxy, nitrophenoxy, and phenyl groups.
Preparation Methods
The synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves several steps. One common synthetic route includes the reaction of 5-methoxy-2-phenylpyrimidine with 3-nitrophenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine include:
N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: Another related compound with a chloro substituent, which can alter its reactivity and applications.
Properties
IUPAC Name |
5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQLARYQKCVEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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